![molecular formula C19H17N3O3 B5870184 methyl N-[(1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]glycinate](/img/structure/B5870184.png)
methyl N-[(1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]glycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-[(1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]glycinate is a complex organic compound that features a pyrazole ring substituted with two phenyl groups and a glycinate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]glycinate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting phenylhydrazine with a diketone under acidic conditions.
Substitution with Phenyl Groups: The pyrazole ring is then substituted with phenyl groups through a Friedel-Crafts alkylation reaction.
Formation of the Glycinate Ester: The final step involves the reaction of the substituted pyrazole with glycine methyl ester in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl N-[(1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl groups can undergo electrophilic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives
Wissenschaftliche Forschungsanwendungen
Methyl N-[(1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]glycinate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: Used in the study of enzyme inhibition and receptor binding.
Industrial Applications: Potential use in the synthesis of advanced materials and as a precursor for other complex organic compounds .
Wirkmechanismus
The mechanism of action of methyl N-[(1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]glycinate involves its interaction with specific molecular targets such as enzymes and receptors. The pyrazole ring can interact with active sites of enzymes, inhibiting their activity. The phenyl groups may enhance binding affinity through hydrophobic interactions, while the glycinate ester can participate in hydrogen bonding .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Diphenyl-1H-pyrazole: Lacks the glycinate ester, making it less versatile in biological applications.
N-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]benzeneamine: Similar structure but different functional groups, leading to different reactivity and applications
Uniqueness
Methyl N-[(1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]glycinate is unique due to its combination of a pyrazole ring with phenyl groups and a glycinate ester, providing a balance of hydrophobic and hydrophilic properties. This makes it particularly useful in medicinal chemistry for drug design and development .
Eigenschaften
IUPAC Name |
methyl 2-[(1,3-diphenylpyrazole-4-carbonyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-25-17(23)12-20-19(24)16-13-22(15-10-6-3-7-11-15)21-18(16)14-8-4-2-5-9-14/h2-11,13H,12H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVWLZKGKPGALE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)C1=CN(N=C1C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-methoxy-3-nitro-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5870107.png)
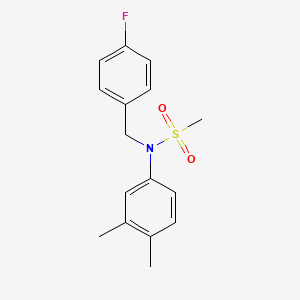
![4-[5-fluoro-4-(4-phenyl-1-piperazinyl)-2-pyrimidinyl]morpholine](/img/structure/B5870127.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-phenylbutanamide](/img/structure/B5870134.png)
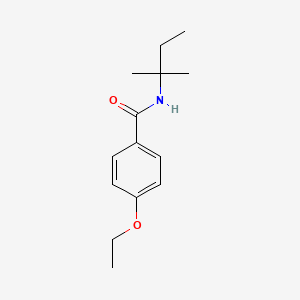
![3-[2-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]-4(3H)-quinazolinone](/img/structure/B5870140.png)
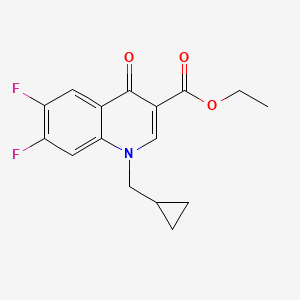
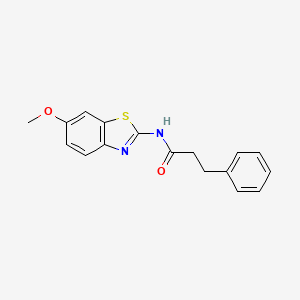
![(Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO 2-(3,4-DIMETHYLPHENOXY)ACETATE](/img/structure/B5870160.png)
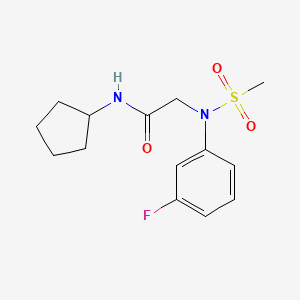
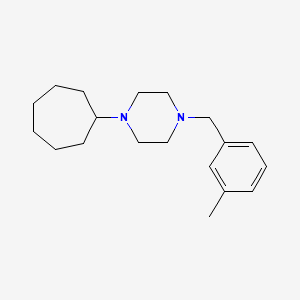
![(6Z)-5-imino-6-(3-methylbenzylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5870185.png)
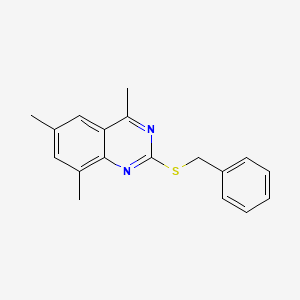
![(2Z)-2-methyl-3-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]prop-2-enamide](/img/structure/B5870191.png)
